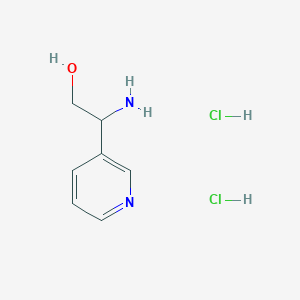

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Description

The exact mass of the compound 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-pyridin-3-ylethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-2-1-3-9-4-6;;/h1-4,7,10H,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJDBJMKRRFMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-70-6 | |

| Record name | 2-amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride, a molecule of interest for researchers in medicinal chemistry and pharmacology. While specific experimental data for this compound is not widely available, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its characterization. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind them, empowering researchers to generate reliable and reproducible solubility data.

This guide is structured to provide a holistic understanding, from the theoretical underpinnings of the molecule's solubility to practical, step-by-step protocols for its empirical determination. We will delve into the influence of its chemical structure on solubility, the critical role of pH, and the distinction between kinetic and thermodynamic solubility.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride, a detailed understanding of these parameters is the first step in predicting its behavior in various solvent systems.

| Property | Value (Estimated/Known) | Source/Rationale |

| Molecular Formula | C7H12Cl2N2O | Based on the structure of the free base and the dihydrochloride salt form. |

| Molecular Weight | 211.09 g/mol | Calculated from the molecular formula. |

| pKa1 (Pyridinium ion) | ~4.8 - 5.5 | Estimated based on the pKa of pyridine and the electron-withdrawing effect of the substituted ethanolamine side chain.[1] |

| pKa2 (Ammonium ion) | ~9.0 - 9.5 | Estimated based on the pKa of the primary amino group in 2-aminoethanol.[2] |

| Physical Form | Likely a crystalline solid | Typical for dihydrochloride salts of small organic molecules. |

Note: The pKa values are estimations and should be experimentally determined for precise characterization.

The presence of two basic centers, the pyridine nitrogen and the primary amine, means this molecule will have two pKa values. The Henderson-Hasselbalch equation is a fundamental tool for predicting the pH-dependent solubility of ionizable compounds like this one.[3][4]

Theoretical Solubility Profile: A Predictive Analysis

The structure of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride suggests a high affinity for polar solvents, particularly water. This is due to several key structural features:

-

Ionization: As a dihydrochloride salt, the molecule will exist in a fully protonated and highly polar state at low pH. This ionic character significantly enhances its interaction with polar water molecules.

-

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups are capable of forming hydrogen bonds with water, further contributing to its aqueous solubility.

-

Polar Pyridine Ring: The nitrogen atom in the pyridine ring also participates in hydrogen bonding.

The Critical Influence of pH

The solubility of this compound is expected to be highly dependent on pH. At low pH (well below pKa1), both the pyridine and amino groups will be protonated, resulting in a dicationic species with maximal aqueous solubility. As the pH increases and surpasses the pKa of the pyridine nitrogen (pKa1), the pyridine will be deprotonated, leading to a monocationic species. A further increase in pH beyond the pKa of the amino group (pKa2) will result in the neutral free base, which is expected to have significantly lower aqueous solubility.

Solubility in Organic Solvents

The solubility in organic solvents will be inversely related to their polarity.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability of these solvents to form hydrogen bonds.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polar nature of the molecule.

Experimental Determination of Solubility: Validated Protocols

To move from theoretical predictions to empirical data, rigorous and well-controlled experiments are essential. The following section details protocols for determining both the kinetic and thermodynamic solubility of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride.

Distinguishing Kinetic and Thermodynamic Solubility

It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.

-

Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It reflects the solubility of the compound under non-equilibrium conditions and is often used in high-throughput screening.[5][6]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution. This is a more accurate measure and is critical for later stages of drug development.[5][7]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and provides an early indication of a compound's solubility.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4) to achieve a final compound concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[6]

-

Precipitation Detection: Analyze the samples for precipitation using a nephelometer (light scattering) or by visual inspection.[8]

-

Quantification: For a more quantitative assessment, filter the samples to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.[9]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[10]

Methodology:

-

Sample Preparation: Add an excess amount of the solid 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride to a series of vials containing aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11][12]

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[9][13] The time to reach equilibrium should be determined by sampling at various time points until the concentration in solution remains constant.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Filtration is generally preferred.[13]

-

pH Measurement: Measure the pH of the final saturated solution.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

-

Solid-State Analysis: It is good practice to analyze the remaining solid by techniques such as XRPD to check for any changes in the solid form (e.g., conversion to the free base at higher pH).

Data Presentation and Visualization

All quantitative solubility data should be summarized in a clear and concise table.

| pH | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |

| 1.2 | ||

| 4.5 | ||

| 6.8 | ||

| 7.4 |

Visualizing Experimental Workflows

Diagrams are invaluable for illustrating complex experimental processes. The following Graphviz diagrams outline the workflows for the kinetic and thermodynamic solubility assays.

Caption: Workflow for the Kinetic Solubility Assay.

Caption: pH-Dependent Ionization of the Compound.

Conclusion

The solubility profile of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is predicted to be highly favorable in aqueous media, particularly at lower pH values, owing to its ionic nature and capacity for hydrogen bonding. A comprehensive understanding of its pH-dependent solubility is critical for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable kinetic and thermodynamic solubility data. By adhering to these methodologies, researchers can ensure the generation of high-quality data that will be instrumental in guiding formulation strategies and predicting in vivo performance. It is imperative that the estimated pKa values are confirmed experimentally to accurately interpret the pH-solubility profile.

References

-

World Health Organization. (n.d.). Annex 4. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

International Council for Harmonisation. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Wikipedia. (2024, January 25). Henderson–Hasselbalch equation. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 2.8: Predicting Acid-Base Reactions from pKa Values. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

-

Takács-Novák, K., et al. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

-

Rezende, M. C., & Millan, D. (2011, November). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the.... ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]

- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 4. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. evotec.com [evotec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. mdpi.com [mdpi.com]

- 11. database.ich.org [database.ich.org]

- 12. fda.gov [fda.gov]

- 13. who.int [who.int]

The Privileged Scaffold: Discovery, Synthesis, and Application of Pyridine-Containing Amino Alcohols

Executive Summary

Pyridine-containing amino alcohols represent a "privileged structure" in both asymmetric catalysis and medicinal chemistry. Distinguished by the electronic synergy between the

Structural Significance & Mechanistic Causality

The utility of pyridine-containing amino alcohols stems from their ability to act as bidentate N,O-donors . Unlike aliphatic amino alcohols, the pyridine nitrogen offers a "hard" Lewis base center with a fixed geometry, while the hydroxyl group provides a tunable H-bond donor/acceptor site.

The Chelation Effect

In asymmetric catalysis (specifically organozinc and organocopper chemistry), these molecules form a rigid 5- or 6-membered chelate ring with the metal center.

-

Electronic Modulation: The electron-withdrawing nature of the pyridine ring increases the acidity of the hydroxyl proton, enhancing the rate of ligand exchange and the Lewis acidity of the bound metal.

-

Bite Angle Control: The rigidity of the aromatic ring prevents conformational flexibility common in aliphatic chains, locking the chiral environment closer to the active site.

Historical Evolution: From Racemic Reduction to Autocatalysis

The history of these molecules is not linear; it is marked by three distinct "eras" of discovery.

Era 1: The Stoichiometric Age (1950s–1980s)

Early synthesis relied on the reduction of acetylpyridines using standard hydrides (NaBH₄, LiAlH₄), yielding racemic mixtures. Resolution was achieved via fractional crystallization with tartaric acid derivatives—a low-yielding, labor-intensive process that hampered widespread adoption.

Era 2: The Ligand Renaissance & The Bolm Breakthrough (1990s)

The field shifted when Carsten Bolm and colleagues demonstrated that chiral 2-pyridyl alcohols could catalyze the enantioselective addition of diethylzinc to aldehydes. This was a pivotal moment:

-

Discovery: Bolm found that the pyridine backbone provided superior enantioselectivity compared to phenyl analogues due to the secondary coordination of the pyridine nitrogen.

-

Impact: This established the "pyridine effect" in asymmetric catalysis, leading to the development of Pybox (Pyridine-bis-oxazoline) ligands by Nishiyama and Evans.

Era 3: Autocatalysis and the Soai Reaction (1995–Present)

Perhaps the most profound discovery involving this scaffold is the Soai Reaction . Kenso Soai discovered that the alkylation of pyridine-3-carbaldehyde (and pyrimidine analogues) by diisopropylzinc is autocatalytic .

-

Significance: The chiral product acts as a ligand for its own formation. This remains the only known chemical reaction capable of spontaneous asymmetric symmetry breaking, offering a chemical model for the origin of biological homochirality (the dominance of L-amino acids).

Technical Protocol: Enantioselective Synthesis via ATH

Objective: Synthesis of (S)-1-(pyridin-2-yl)ethanol with >95% ee. Method: Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst.

Rationale: Unlike pressure hydrogenation, ATH avoids high-pressure autoclaves and uses safe, inexpensive formic acid/triethylamine azeotropes as the hydrogen source. The Ru-TsDPEN system operates via a "metal-ligand bifunctional" mechanism, ensuring high enantiocontrol.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 2-Acetylpyridine (99%, distilled).

-

Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (Commercial or prepared in situ).

-

H-Source: Formic acid/Triethylamine complex (5:2 molar ratio).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

Step-by-Step Workflow

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv) in DCM. Add KOH (0.02 equiv) and stir for 10 min to generate the active 16-electron Ru-hydride species (purple to orange color change).

-

Reaction Initiation: Add the H-source (HCOOH/Et₃N, 5 equiv) to the catalyst solution. The mixture will bubble (CO₂ release). Cool to 0°C.[1]

-

Critical Control Point: Temperature control is vital. Higher temperatures increase rate but erode ee% due to reversible dehydrogenation.

-

-

Substrate Addition: Add 2-Acetylpyridine (1.0 equiv) dropwise. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).

-

Quench & Workup: Upon completion (typically 4–12 h), quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (EtOAc/Hexane gradient). The pyridine nitrogen can cause streaking; add 1% Et₃N to the eluent.

Validation Parameters (Self-Validating System)

| Parameter | Method | Acceptance Criteria | Troubleshooting |

| Conversion | ¹H NMR | >98% (Disappearance of methyl ketone singlet at δ 2.7) | Check catalyst quality; ensure inert atmosphere. |

| Enantiomeric Excess | Chiral HPLC | >95% ee | Lower reaction temp; recrystallize ligand. |

| Chemical Purity | GC-MS | >99% | Remove residual amine salts via basic wash. |

HPLC Conditions: Chiralcel OD-H column, Hexane/iPrOH (90:10), 1.0 mL/min, 254 nm. (S)-isomer typically elutes second (verify with authentic standard).

Visualizations

Diagram 1: Mechanistic Logic of Stereochemical Induction

This diagram illustrates the "Metal-Ligand Bifunctional Mechanism" utilized in the protocol above. The concerted transfer of hydride (from Ru) and proton (from amine) locks the transition state.

Caption: Concerted proton/hydride transfer in Ru-catalyzed ATH. The steric bulk of the TsDPEN sulfonyl group directs the substrate orientation.

Diagram 2: Synthetic Workflow & Decision Tree

A logical flow for the researcher to follow during synthesis.

Caption: Operational workflow for the ATH of acetylpyridines. The color change indicates formation of the active catalytic species.

Applications in Drug Development[6][7][12]

While often used as ligands, the pyridine amino alcohol motif is intrinsic to several pharmaceutical classes.

Bioactive Pharmacophores

-

Antihistamines: Second-generation antihistamines often contain a pyridine ring linked to a chiral amine/alcohol center (e.g., Carbinoxamine analogues).

-

Beta-Blockers: While typically phenyl-based, pyridine analogues (e.g., heteroaryl-oxypropanolamines) have been explored for improved solubility and altered metabolic stability.

-

Chiral Auxiliaries: In the synthesis of complex APIs, these alcohols serve as removable chiral auxiliaries for diastereoselective ester enolate alkylations.

Quantitative Comparison of Ligand Classes

When selecting a ligand for a new campaign, compare the Pyridine class against standard Phenyl analogues:

| Feature | Phenyl-Amino Alcohols (e.g., Ephedrine) | Pyridine-Amino Alcohols | Advantage |

| Electronic Nature | Electron Neutral/Rich | Electron Deficient | Pyridine enhances Lewis acidity of metal. |

| Coordination | Monodentate (N) or Bidentate (N,O) | Bidentate (N,N) or (N,O) | Pyridine N is a softer donor; better for soft metals (Cu, Pd). |

| Solubility | Lipophilic | Amphiphilic | Better solubility in polar organic solvents. |

| Cost | Low (Chiral Pool) | Medium (Synthetic) | Tunability offsets cost. |

Future Outlook

The field is moving toward Earth-abundant metal catalysis . While Ru and Rh dominated the 2000s, current research focuses on using these pyridine-amino alcohol ligands with Iron (Fe) and Manganese (Mn) to perform similar asymmetric hydrogenations. The "non-innocent" nature of the pyridine backbone (ability to accept electrons) is crucial for stabilizing these first-row transition metals during catalytic turnover.

References

-

Bolm, C. (1991). "Pyridine-Derived Amino Alcohols in Asymmetric Catalysis." Angewandte Chemie International Edition. Link

-

Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

-

Soai, K., et al. (1995). "Asymmetric Autocatalysis and Amplification of Enantiomeric Excess of a Chiral Molecule." Nature. Link

-

Klapars, A., et al. (2002).[2] "Efficient Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society.[3] Link

-

Chelucci, G. (2013). "Pyridine-containing chiral ligands in asymmetric catalysis." Coordination Chemistry Reviews. Link

Sources

Technical Guide: Homologs and Analogs of 2-Amino-2-(pyridin-3-yl)ethanol

Executive Summary

2-Amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9) represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere of phenylglycinol. Its structure—comprising a pyridine ring, a chiral center bearing a primary amine, and a primary alcohol—offers unique hydrogen-bonding capabilities and pKa modulation compared to its benzene counterparts. This guide analyzes the molecule’s chemical space, detailing its synthesis, structural homologs, and applications in fragment-based drug discovery (FBDD), specifically targeting Tissue Nonspecific Alkaline Phosphatase (TNAP) and muscarinic receptors.

Chemical Identity & Structural Pharmacophore

The core structure consists of a 3-substituted pyridine ring attached to an ethyl backbone.[1][2] The

-

IUPAC Name: 2-Amino-2-(pyridin-3-yl)ethan-1-ol

-

Molecular Formula: C

H -

Molecular Weight: 138.17 g/mol

-

Key Features:

-

Chirality: The C2 carbon is a stereocenter, existing as (R) and (S) enantiomers.

-

Basicity: The pyridine nitrogen (pKa ~5.2) and the aliphatic amine (pKa ~9.0) allow for zwitterionic character and pH-dependent solubility.

-

Coordination: The 1,2-aminoalcohol motif is a bidentate ligand, capable of chelating transition metals (Zn, Cu) in metalloenzyme active sites.

-

Synthesis Protocols

The synthesis of 2-Amino-2-(pyridin-3-yl)ethanol typically proceeds via the "Strecker-Hydrolysis-Reduction" pathway. This route ensures the installation of the amino group prior to the formation of the alcohol.

Pathway A: The Strecker-Acid Route (Standard)

This method is preferred for scalability and access to the racemic intermediate, which can be resolved later.

-

Strecker Reaction: 3-Pyridinecarboxaldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH

Cl) to form the aminonitrile. -

Hydrolysis: The nitrile is hydrolyzed under acidic conditions to yield 3-pyridylglycine (an unnatural amino acid).

-

Reduction: The carboxylic acid is reduced using Lithium Aluminum Hydride (LiAlH

) or Borane-THF to yield the target amino alcohol.

Pathway B: Chemo-Enzymatic Synthesis (Chiral)

For enantiopure applications, transaminase enzymes can be used to convert 3-acetylpyridine derivatives or keto-alcohols directly into chiral amines, though the chemical reduction of chiral amino acids (e.g., D- or L-3-pyridylglycine) remains the gold standard.

Experimental Protocol: Reduction of 3-Pyridylglycine

Note: This protocol assumes the starting material is 3-pyridylglycine dihydrochloride.

Reagents:

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N

). -

Slurry Preparation: Suspend LiAlH

in anhydrous THF at 0°C. -

Addition: Add 3-pyridylglycine portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Reflux: Warm to room temperature, then reflux (66°C) for 12 hours to ensure complete reduction of the carboxylate.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g). -

Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na

SO -

Purification: The crude oil is purified via flash column chromatography (DCM:MeOH:NH

OH, 90:9:1).

Homologs and Analogs

Modifying the pyridine position or the alkyl chain length drastically alters the biological profile.

Table 1: Positional Isomers (Pyridine Ring Scan)

| Compound | CAS No. | Structure Note | pKa (Pyridine N) | Application |

| 2-Amino-2-(pyridin-3-yl)ethanol | 372144-01-9 | Target Molecule | ~5.2 | TNAP Inhibitor, M1 Agonist |

| 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 | Ortho-substitution | ~3.8 (H-bond effect) | Metal Chelation (N,N,O) |

| 2-Amino-2-(pyridin-4-yl)ethanol | 102635-46-3 | Para-substitution | ~5.3 | Kinase Inhibition |

Table 2: Chain Homologs (Backbone Extension)

| Compound | Relationship | Structural Change | Biological Impact |

| (3-Pyridyl)glycinol | Target | 2-carbon chain | Optimal for compact active sites |

| (3-Pyridyl)alaninol | Homolog | 3-carbon chain (Methyl group on C2) | Increased lipophilicity; mimics Phenylalanine |

| 3-Amino-3-(pyridin-3-yl)propanol | Homolog | 3-carbon chain (Linear) | Beta-amino acid analog; increased flexibility |

Visualizing the Chemical Space

The following diagram illustrates the synthetic lineage and structural relationships between the target molecule and its key analogs.

Caption: Synthetic pathway from 3-pyridinecarboxaldehyde and structural divergence to key homologs.

Biological Applications & Mechanism

TNAP Inhibition

The 2-amino-2-(pyridin-3-yl)ethanol scaffold has been identified in patent literature as a core fragment for inhibitors of Tissue Nonspecific Alkaline Phosphatase (TNAP) .

-

Mechanism: TNAP is a metalloenzyme with a Zinc/Magnesium active site. The 1,2-aminoalcohol motif acts as a zinc-binding group (ZBG), while the pyridine ring engages in

-stacking interactions with aromatic residues (e.g., Tyr, Phe) in the enzyme pocket. -

Therapeutic Relevance: Inhibitors are sought for treating ectopic calcification diseases such as vascular calcification and ankylosis.

Muscarinic Receptor Modulation

The scaffold is structurally related to Xanomeline (an M1/M4 agonist). While Xanomeline utilizes a 1,2,5-thiadiazole ring, the 3-pyridyl-ethyl backbone is conserved.

-

Analogy: The target molecule can be viewed as an acyclic, hydrolyzed bioisostere of the rigid heterocycles found in muscarinic ligands. It serves as a fragment for "growing" high-affinity ligands via FBDD.

Stability and Storage

-

Hygroscopicity: As a low molecular weight amino alcohol, the compound is hygroscopic.

-

Oxidation: The primary alcohol is susceptible to oxidation to the amino acid or aldehyde upon prolonged exposure to air.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen).

References

-

Preparation of 2-(3-Pyridinyl)ethanol . PrepChem. Available at: [Link]

- Pyrido-oxazinone derivatives as TNAP inhibitors. Google Patents (WO2017007943A1).

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds . PubMed Central. Available at: [Link]

Sources

Safety and handling of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Technical Monograph: Safety, Handling, and Operational Protocols for 2-Amino-2-(pyridin-3-yl)ethanol Dihydrochloride

Executive Summary & Chemical Identity

Scope: This technical guide defines the safe handling, storage, and experimental utilization of 2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride (CAS: 1187930-70-6). Context: As a chiral amino-alcohol building block, this compound is frequently employed in the synthesis of adrenergic receptor agonists and kinase inhibitors. Its dihydrochloride salt form confers stability but introduces significant hygroscopicity and acidity in solution, necessitating strict environmental controls during handling.

| Parameter | Technical Specification |

| IUPAC Name | 2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride |

| CAS Number | 1187930-70-6 |

| Molecular Formula | |

| Molecular Weight | 211.09 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water (exothermic); soluble in MeOH/DMSO |

| Acidity (pKa) | Aqueous solution is highly acidic (pH < 2.0 due to 2x HCl) |

Hazard Profiling & Toxicology

Senior Scientist Insight: While often labeled with the "Warning" signal word (GHS07), do not underestimate the dihydrochloride moiety. Upon contact with mucous membranes or moisture, this salt hydrolyzes to release hydrochloric acid equivalents, potentially causing effects mimicking corrosives (GHS05) despite the formal "Irritant" classification.

GHS Classification (29 CFR 1910.1200 / CLP):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1][2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).

-

STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[3]

Critical Health Pathways:

-

Inhalation: Dust inhalation triggers immediate upper respiratory tract irritation due to the acidic nature of the salt.

-

Ocular Contact: High risk of corneal opacity if not rinsed immediately; the low pH of the lachrymal fluid mixture exacerbates damage.

-

Dermal Absorption: Pyridine derivatives can exhibit transdermal permeability. The salt form reduces this risk compared to the free base, but compromised skin barrier (irritation) increases absorption potential.

Storage, Stability, and "Stoichiometric Integrity"

The Hygroscopic Challenge: The dihydrochloride salt is deliquescent . It will aggressively scavenge atmospheric moisture.

-

Consequence: If the solid absorbs water, the effective molecular weight changes. Weighing 211.09 mg will no longer yield 1.0 mmol of active compound, leading to failed stoichiometry in sensitive couplings (e.g., amide bond formations).

Storage Protocol:

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).

-

Container: Tightly sealed glass vial with Parafilm® overwrap. Secondary containment with active desiccant (e.g., Drierite™ or silica gel).

Operational Handling Protocol

This workflow is designed to prevent hydration of the stock material and protect the operator from acidic dust.

Step-by-Step Methodology

1. Preparation & PPE:

-

Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and ANSI-rated safety goggles.

-

Equipment: Analytical balance, anti-static weighing boat, and dry solvents.

2. Weighing (The "Speed" Step):

-

Pre-Step: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Action: Weigh quickly. If high precision is required for GMP/GLP work, weigh inside a glovebox or glove bag under

. -

Observation: If the solid appears "clumpy" or sticky, it has already absorbed moisture. Recrystallization or quantitative NMR (qNMR) is required to determine the actual content.

3. Solvation & pH Management:

-

Solvent Choice: Water, Methanol, or DMSO.

-

Exotherm Warning: Dissolution is exothermic. Add solvent slowly.

-

pH Shock: The resulting solution will be roughly pH 1–2.

-

Application Note: If using in a nucleophilic substitution or coupling reaction, you must add a base (e.g., Triethylamine, DIPEA, or

) to neutralize the 2 equivalents of HCl and liberate the free amine. Failure to do so will result in zero reaction yield as the amine remains protonated (ammonium form).

-

Visualized Workflows

Diagram 1: Safe Handling & Solvation Logic

This diagram illustrates the decision process for handling hygroscopic HCl salts to ensure experimental success.

Caption: Operational logic for handling hygroscopic dihydrochloride salts to ensure stoichiometric accuracy.

Diagram 2: Emergency Response Decision Tree

Immediate actions for exposure scenarios.

Caption: Emergency response protocol emphasizing immediate dilution and medical consultation.

References

-

PubChem. (n.d.). Compound Summary: Pyridine-ethanol derivatives.[4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Chiral Synthon: 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis, the quest for efficient and stereoselective methodologies to construct complex molecular architectures is paramount. Chiral building blocks, possessing defined three-dimensional arrangements, are the cornerstones of this endeavor, particularly in the realms of medicinal chemistry and materials science. Among these, 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride has emerged as a synthon of significant interest. Its structure, which marries a chiral 1,2-amino alcohol moiety with a pyridine ring, offers a unique combination of functionalities. The pyridine nitrogen provides a handle for coordination chemistry and can influence the electronic properties of the molecule, while the amino and hydroxyl groups are versatile nucleophiles and can act as hydrogen bond donors and acceptors. This duality makes it a privileged scaffold for the synthesis of a diverse array of molecules, from potent therapeutic agents to sophisticated chiral ligands for asymmetric catalysis. This technical guide will delve into the practical applications of this building block, providing detailed protocols and exploring the chemical principles that underpin its utility.

Core Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. The dihydrochloride salt form of 2-Amino-2-pyridin-3-YL-ethanol enhances its stability and shelf-life, but necessitates careful consideration during reaction setup, as the free base is typically the reactive species.

| Property | Value |

| Molecular Formula | C₇H₁₂Cl₂N₂O |

| Molecular Weight | 211.09 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol. |

| Storage | Store in a cool, dry place under an inert atmosphere. |

Note on Handling: As a dihydrochloride salt, 2-Amino-2-pyridin-3-YL-ethanol is hygroscopic and should be handled in a controlled environment (e.g., a glovebox or under a stream of inert gas) to prevent absorption of atmospheric moisture. For reactions requiring the free base, a stoichiometric amount of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate) must be added to the reaction mixture. The choice of base can be critical and should be tailored to the specific reaction conditions.

Application I: Synthesis of Chiral 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives for Medicinal Chemistry

One of the most compelling applications of 2-Amino-2-pyridin-3-YL-ethanol is in the synthesis of chiral oxazolidinones. This heterocyclic motif is a key component in a number of antibacterial agents. The chirality of the starting amino alcohol is directly translated to the stereocenter in the oxazolidinone ring, which is often crucial for biological activity.

The general strategy for the synthesis of 2-oxazolidinones from 1,2-amino alcohols involves cyclization with a carbonyl-inserting reagent, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole). The reaction proceeds via the formation of a carbamate intermediate, which then undergoes intramolecular cyclization.

Caption: General workflow for the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives.

Detailed Protocol: Synthesis of (S)-5-(Hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one

This protocol details a representative synthesis of a chiral oxazolidinone from (S)-2-Amino-2-pyridin-3-YL-ethanol dihydrochloride.

Materials:

-

(S)-2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

-

Triethylamine (Et₃N)

-

Carbonyldiimidazole (CDI)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Addition funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Free-basing of the Amino Alcohol: To a stirred suspension of (S)-2-Amino-2-pyridin-3-YL-ethanol dihydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (2.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Formation of the Oxazolidinone Ring: In a separate flask, dissolve carbonyldiimidazole (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture from step 1 at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 60-70%

Causality Behind Experimental Choices:

-

Use of Dihydrochloride Salt: The dihydrochloride salt is more stable and easier to handle than the free base.

-

Anhydrous Conditions: The reagents used, particularly CDI, are sensitive to moisture.

-

Choice of Base: Triethylamine is a common organic base used to neutralize the HCl and liberate the free amine without causing significant side reactions.

-

Carbonyldiimidazole (CDI): CDI is a safer and easier-to-handle alternative to phosgene for installing the carbonyl group.

-

Stepwise Addition: Dropwise addition of reagents helps to control the reaction temperature and prevent side reactions.

-

Aqueous Work-up: The aqueous work-up removes unreacted reagents and byproducts.

-

Chromatographic Purification: Column chromatography is a standard method for purifying organic compounds to a high degree.

Application II: A Building Block for Chiral P,N-Ligands in Asymmetric Catalysis

The bifunctional nature of 2-Amino-2-pyridin-3-YL-ethanol makes it an excellent starting material for the synthesis of chiral P,N-ligands. These ligands, which contain both a phosphorus and a nitrogen donor atom, have found wide application in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as hydrogenation and allylic alkylation.[1][2] The pyridine nitrogen and the amino group can be readily functionalized to introduce a phosphine moiety, creating a bidentate ligand that can coordinate to a metal center and create a chiral environment.

Caption: A potential synthetic route to a chiral P,N-ligand.

Conceptual Protocol: Synthesis of a Chiral Pyridyl Aminophosphine Ligand

Conceptual Steps:

-

Protection of the Hydroxyl Group: The hydroxyl group of (S)-2-Amino-2-pyridin-3-YL-ethanol (as the free base) would first be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent its reaction in the subsequent step. This is typically achieved by reacting the amino alcohol with TBDMS-Cl in the presence of a base like imidazole.

-

Introduction of the Phosphine Moiety: The protected amino alcohol would then be reacted with a phosphine source, such as chlorodiphenylphosphine (Ph₂PCl), in the presence of a non-nucleophilic base like triethylamine. This reaction would introduce the diphenylphosphino group onto the nitrogen atom.

-

Deprotection of the Hydroxyl Group: The TBDMS protecting group can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the desired chiral pyridyl aminophosphine ligand.

-

Purification and Characterization: The final ligand would be purified by column chromatography and characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Application in Asymmetric Catalysis:

Once synthesized, this chiral P,N-ligand could be used in various asymmetric catalytic reactions. For example, it could be complexed with a rhodium or iridium precursor to form a catalyst for the asymmetric hydrogenation of prochiral olefins or ketones.[3] The catalyst performance would be evaluated by measuring the enantiomeric excess (ee) of the product using chiral HPLC or GC.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| [Rh(COD)(P,N-ligand)]BF₄ | Methyl (Z)-α-acetamidocinnamate | Chiral α-amino acid derivative | Potentially high |

| [Ir(COD)(P,N-ligand)]BARF | Prochiral ketone | Chiral secondary alcohol | Potentially high |

Note: The effectiveness of the ligand in inducing high enantioselectivity would depend on the specific substrate and reaction conditions. Optimization of solvent, temperature, pressure, and catalyst loading would be necessary to achieve the best results.

Conclusion and Future Outlook

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is a building block with significant potential in organic synthesis. Its utility in the stereoselective synthesis of biologically active oxazolidinones has been demonstrated, and its potential as a precursor for novel chiral P,N-ligands for asymmetric catalysis is clear. The dual functionality and inherent chirality of this molecule will undoubtedly continue to inspire the development of new synthetic methodologies and the discovery of novel compounds with important applications in medicine and beyond. As the demand for enantiomerically pure compounds grows, the importance of versatile chiral building blocks like 2-Amino-2-pyridin-3-YL-ethanol is set to increase, solidifying its place in the synthetic chemist's toolbox.

References

-

Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

- Clerici, F., Gelmi, M. L., & Pellegrino, S. (2001). Chiral 2-oxazolidinones in asymmetric synthesis. Chemical Society Reviews, 30(4), 228-236.

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

- Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.

- Carretero, J. C., & García Ruano, J. L. (Eds.). (2009). Chiral Auxiliaries in Asymmetric Synthesis. Wiley-VCH.

- Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.

-

Gladiali, S., & Alberico, E. (2006). P,N and P,O bidentate ligands in asymmetric catalysis. Chemical Society Reviews, 35(3), 226-236. [Link]

- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.

- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.

- Ojima, I. (Ed.). (2000). Catalytic Asymmetric Synthesis. Wiley-VCH.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

- Walsh, P. J., & Kozlowski, M. C. (2009).

- Yoon, T. P., & Jacobsen, E. N. (2003).

- Zhou, Q.-L. (Ed.). (2011).

- Zinzani, P. L., et al. (2023). Parsaclisib, a potent and selective PI3Kδ inhibitor, in patients with relapsed or refractory follicular lymphoma. Blood Advances, 7(12), 2739-2748.

- Mao, J., et al. (2005). Enantioselective reduction of ketones catalyzed by a chiral oxazaborolidine derived from α-pinene. Tetrahedron: Asymmetry, 16(1), 91-95.

- Gladiali, S., & Fornasier, R. (1996). Chiral aminoalcohols as auxiliaries in enantioselective additions of dialkylzincs to aldehydes. Tetrahedron: Asymmetry, 7(6), 1631-1638.

-

Gladiali, S., et al. (1999). Chiral P,N-ligands in asymmetric catalysis. Journal of Molecular Catalysis A: Chemical, 143(1-3), 1-15. [Link]

- Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines: A Versatile Class of Privileged Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345.

- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

- Trost, B. M. (1996). Asymmetric Allylic Alkylation, an Enabling Methodology. Accounts of Chemical Research, 29(8), 355–364.

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

- Evans, D. A., et al. (1982). Chiral oxazolidinones as auxiliaries for the synthesis of enantiomerically pure compounds. Journal of the American Chemical Society, 104(6), 1737-1739.

- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

- Sharpless, K. B., et al. (1981). Asymmetric epoxidation of allylic alcohols: the first practical method. Journal of the American Chemical Society, 103(20), 6237-6240.

Sources

- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Technical Guide: 2-Amino-2-(pyridin-3-yl)ethanol Dihydrochloride in Drug Design

Topic: 2-Amino-2-(pyridin-3-yl)ethanol Dihydrochloride in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide

Executive Summary

2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride (CAS: 1187930-70-6) is a high-value heterocyclic building block characterized by a geminal amino-aryl motif on the

In medicinal chemistry, it serves as a critical bioisostere for phenylglycinol, offering improved aqueous solubility and distinct hydrogen-bonding vectors due to the pyridine nitrogen. It is a key intermediate in the synthesis of Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors (used in ectopic calcification disorders) and is widely utilized to generate chiral oxazolidinone and oxazinone cores for kinase inhibitors.

Compound Profile & Physicochemical Properties

| Property | Specification |

| IUPAC Name | 2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride |

| Common Name | 3-Pyridylglycinol dihydrochloride |

| CAS Number | 1187930-70-6 (dihydrochloride); 1187930-63-7 (free base generic) |

| Molecular Formula | C |

| Molecular Weight | 211.09 g/mol (salt); 138.17 g/mol (free base) |

| Structure | Pyridine ring at C2; Amino group at C2; Hydroxyl at C1.[1][2][3][4] |

| Solubility | High in Water, Methanol, DMSO. Low in DCM, Ether (unless neutralized). |

| pKa | ~3.5 (Pyridine N), ~8.5 (Amine). Salt is acidic. |

| Hygroscopicity | High. Store in desiccator at -20°C. |

Structural Significance

Unlike the common

-

Stereochemistry: Commercial sources often provide the racemate, but enantiopure forms ((R) or (S)) are used to induce chirality in downstream targets.

-

Reactivity: The vicinal amino-alcohol motif is a "privileged structure" for forming 5- and 6-membered heterocycles.

Medicinal Chemistry Applications

A. TNAP Inhibitor Synthesis (Primary Application)

This compound is a validated starting material for Pyrido-oxazinone derivatives, which inhibit Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP upregulation is linked to vascular calcification.

-

Mechanism: The amino alcohol undergoes cyclization with

-haloacyl halides to form the morpholin-3-one (oxazinone) ring, locking the pyridine in a specific orientation for active site binding.

B. Kinase Inhibitor Scaffolds

The pyridine ring acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., p38 MAPK, PI3K).

-

Oxazolidinones: Reaction with CDI (Carbonyl Diimidazole) yields 4-(pyridin-3-yl)oxazolidin-2-ones, used as rigid spacers in fragment-based drug design.

-

Peptide Mimetics: Acts as a constrained amino acid analog when incorporated into peptidomimetics, improving metabolic stability over phenylalanine residues.

Experimental Protocols

Protocol A: Handling & Free-Basing (Critical Pre-step)

Context: The dihydrochloride salt is stable but insoluble in non-polar organic solvents (DCM, THF) used for acylation. It must be neutralized in situ or converted to the free base.

Reagents:

-

2-Amino-2-(pyridin-3-yl)ethanol

2HCl[1] -

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Procedure (In-Situ Neutralization):

-

Suspend 1.0 eq of the dihydrochloride salt in anhydrous DCM (0.2 M concentration). Note: It will not dissolve initially.

-

Cool to 0°C under Nitrogen.

-

Add 3.0 equivalents of DIPEA dropwise.

-

Why 3.0 eq? 2 eq to neutralize the HCl, 1 eq to act as the proton scavenger for the subsequent nucleophilic attack.

-

-

Stir for 15–30 minutes until the suspension clears or becomes a fine, milky dispersion. The free amine is now reactive.

Protocol B: Synthesis of Pyrido-Oxazinone Scaffold (TNAP Route)

Context: Cyclization to form the 6-membered morpholinone ring.

Reaction Scheme: Amino Alcohol + Chloroacetyl Chloride -> [Amide Intermediate] -> (Base/Heat) -> Oxazinone

Step-by-Step Methodology:

-

Acylation:

-

To the neutralized solution from Protocol A (in DCM at 0°C), add 1.1 eq of Chloroacetyl chloride dropwise over 10 minutes.

-

Monitor exotherm; keep T < 5°C to prevent O-acylation side products.

-

Stir at RT for 2 hours. Monitor by LCMS (Target: M+76 mass shift for chloroacetamide).

-

-

Cyclization (Ring Closure):

-

Evaporate DCM and redissolve the residue in Acetonitrile (ACN) or DMF .

-

Add 2.5 eq of Cesium Carbonate (Cs

CO -

Heat to 60–80°C for 4–6 hours.

-

Mechanism: The hydroxyl group attacks the alpha-carbon of the chloroacetamide via intramolecular S

2, closing the ring.

-

-

Work-up:

-

Filter off inorganic salts.

-

Concentrate filtrate.

-

Purify via Flash Chromatography (DCM:MeOH gradient).

-

Protocol C: Synthesis of Oxazolidinone (Chiral Auxiliary/Spacer)

Context: Formation of a 5-membered cyclic carbamate using CDI.

-

Dissolve 1.0 mmol of 2-Amino-2-(pyridin-3-yl)ethanol

2HCl in 5 mL anhydrous THF/DMF (9:1). -

Add 3.0 mmol Triethylamine . Stir 10 min.

-

Add 1.2 mmol 1,1'-Carbonyldiimidazole (CDI) in one portion.

-

Heat to reflux (65°C) for 3 hours.

-

Observation: Evolution of CO

gas confirms reaction progress. -

Purification: Partition between EtOAc and Water. Wash organic layer with Brine. Dry over Na

SO

Visual Workflows (Graphviz)

Figure 1: Reaction Pathways & Decision Tree

This diagram illustrates the divergent synthetic pathways based on the desired heterocycle.

Caption: Synthetic divergence from the 3-pyridylglycinol scaffold. Pathway A yields 6-membered oxazinones; Pathway B yields 5-membered oxazolidinones.

Figure 2: Solubility & Handling Logic

Guidance for solvent selection to avoid precipitation of the salt or free base.

Caption: Solubility decision matrix. The dihydrochloride salt requires neutralization to dissolve in standard organic synthesis solvents like DCM.

Safety & Stability

-

GHS Classification: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).

-

Storage: The dihydrochloride is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture absorption leads to a sticky gum that is difficult to weigh accurately.

-

Incompatibility: Avoid strong oxidizing agents. The free amine is sensitive to air oxidation over prolonged periods; prepare fresh.

References

-

TNAP Inhibitor Synthesis: Millán, J. L., et al. "Pyrido-oxazinone derivatives as TNAP inhibitors." Patent WO2017007943A1, 2017 .

-

Chemical Properties & Safety: Fluorochem Ltd. "Safety Data Sheet: 2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride." Fluorochem Product Documentation, 2024 .

-

Scaffold Synthesis (Upstream): BenchChem Protocols. "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride." BenchChem Application Notes, 2025 .

-

General Heterocycle Synthesis: "One-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones." PubMed / National Institutes of Health, 2003 .

Sources

- 1. (R)-2-Amino-2-pyridin-3-yl-ethanol dihydrochloride | 1391588-79-6 [sigmaaldrich.com]

- 2. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods - Google Patents [patents.google.com]

- 4. elar.urfu.ru [elar.urfu.ru]

Application Notes and Protocols for the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors using 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Introduction: The Strategic Importance of the Pyridyl-Ethanolamine Scaffold in DPP-IV Inhibition

The chiral β-amino alcohol scaffold is a cornerstone in the design of numerous pharmaceuticals and bioactive molecules.[1] Its prevalence stems from the stereochemically defined presentation of a hydroxyl and an amino group, which serve as crucial hydrogen bond donors and acceptors for molecular recognition by biological targets like enzymes and receptors.[2] When incorporated into a pyridine framework, as in 2-Amino-2-pyridin-3-YL-ethanol, the resulting pyridyl-ethanolamine structure offers a unique combination of properties highly advantageous for drug design. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, within an enzyme's active site, while the chiral amino alcohol moiety provides a key anchor point.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride as a pivotal starting material for the synthesis of potent and selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for the management of type 2 diabetes.[4]

The protocols detailed herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Chemical and Physical Properties of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂N₂O | N/A |

| Molecular Weight | 211.09 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | N/A |

| Storage | Store at room temperature under an inert atmosphere | N/A |

Synthetic Strategy: A Representative Protocol for a Novel DPP-IV Inhibitor

The following is a representative, multi-step synthesis of a hypothetical, yet structurally relevant, DPP-IV inhibitor, designated as PY-DPIV-1 , starting from 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride. This protocol is a composite of established synthetic methodologies for this class of inhibitors.

Overall Synthetic Scheme

Caption: Synthetic workflow for PY-DPIV-1.

Step 1: Boc Protection of the Primary Amine

Rationale: The protection of the primary amine of 2-Amino-2-pyridin-3-YL-ethanol is a critical first step to prevent its undesired reaction in the subsequent amide coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group in this context due to its stability under the conditions of the next reaction and its facile removal under acidic conditions.

Protocol:

-

To a stirred solution of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add triethylamine (TEA) (2.2 eq) at 0 °C to neutralize the hydrochloride salts.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-tert-butyl (1-hydroxy-2-(pyridin-3-yl)ethyl)carbamate as a white solid.

Step 2: Amide Coupling with a Heterocyclic Carboxylic Acid

Rationale: The formation of an amide bond is a key step in the synthesis of many DPP-IV inhibitors. Here, we couple the protected amino alcohol with a representative heterocyclic carboxylic acid, which will form the core of the final inhibitor. The choice of coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is crucial for achieving high yields and minimizing side reactions.

Protocol:

-

Dissolve the heterocyclic carboxylic acid (1.0 eq) and (R)-tert-butyl (1-hydroxy-2-(pyridin-3-yl)ethyl)carbamate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.

Step 3: Boc Deprotection to Yield the Final Inhibitor

Rationale: The final step involves the removal of the Boc protecting group to liberate the primary amine, which is often crucial for the inhibitory activity of the final compound. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is a standard and effective method for Boc deprotection.

Protocol:

-

Dissolve the Boc-protected amide intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final DPP-IV inhibitor, PY-DPIV-1 , as a salt.

Characterization of the Synthesized Inhibitor

A comprehensive characterization of the final product is essential to confirm its identity, purity, and structure.

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Signals corresponding to the protons and carbons of the pyridyl, ethanolamine, and coupled heterocyclic moieties. |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the calculated mass of PY-DPIV-1 . |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a purity of >95%. |

| Chiral HPLC | Determination of enantiomeric purity | A single peak confirming the retention of the desired stereochemistry from the starting material. |

Protocol for In Vitro DPP-IV Inhibition Assay

The biological activity of the synthesized inhibitor is determined by its ability to inhibit the enzymatic activity of DPP-IV. The following is a standard protocol for an in vitro fluorescence-based DPP-IV inhibition assay.

Workflow for DPP-IV Inhibition Assay

Caption: Experimental workflow for DPP-IV inhibition assay.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

-

Synthesized inhibitor: PY-DPIV-1

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of PY-DPIV-1 and the reference inhibitor in DMSO.

-

Perform serial dilutions of the inhibitors in the assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add 50 µL of the assay buffer to all wells.

-

Add 10 µL of the diluted inhibitor solutions to the respective wells. For the control wells, add 10 µL of the assay buffer with DMSO.

-

Add 20 µL of the DPP-IV enzyme solution to all wells except the blank.

-

Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M acetic acid).

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well - Fluorescence of blank well) / (Fluorescence of control well - Fluorescence of blank well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) using a suitable software.

Structure-Activity Relationship (SAR) Insights

The 2-Amino-2-pyridin-3-YL-ethanol scaffold provides a key pharmacophore for potent DPP-IV inhibition.

-

The Pyridine Ring: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in the S2 pocket of the DPP-IV active site. The aromatic nature of the ring can also lead to favorable π-π stacking interactions.

-

The Chiral Amino Alcohol Moiety: The stereochemistry of the amino alcohol is often critical for optimal binding. The (R)-enantiomer, as used in this protocol, is frequently reported to be the more active isomer for this class of inhibitors. The amino group typically interacts with the catalytic triad of the enzyme, while the hydroxyl group can form additional hydrogen bonds, enhancing binding affinity.

-

The Coupled Heterocycle: The nature and substitution pattern of the heterocyclic moiety introduced in Step 2 can be varied to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Relevance and Signaling Pathway

DPP-IV inhibitors, by preventing the degradation of incretins, enhance their physiological effects on glucose metabolism.

Caption: Role of DPP-IV and its inhibition in glucose homeostasis.

Conclusion

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is a highly valuable and versatile building block for the synthesis of potent enzyme inhibitors, particularly for DPP-IV. The protocols and insights provided in this application note offer a solid foundation for researchers to design and synthesize novel inhibitors based on this privileged scaffold. The combination of a well-defined stereocenter, a key hydrogen-bonding amino alcohol moiety, and a strategically positioned pyridine ring makes this starting material an excellent choice for generating high-quality lead compounds in drug discovery programs targeting DPP-IV and other related enzymes.

References

-

Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2016). ACS Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]

- Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. (2004). Google Patents.

- Substituted pyridines as inhibitors of dipeptidyl peptidase IV and their application for the treatment of diabetes and related d. (2009). Google Patents.

- Uses of DPP-IV inhibitors. (2014). Google Patents.

-

Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]

-

The structure of the β-amino alcohol (structures 1–6) used in this... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Retrieved January 29, 2026, from [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2015). Molecules. Retrieved January 29, 2026, from [Link]

- 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. (2019). Google Patents.

- Synthesis method of 2-amino pyridine compounds. (2014). Google Patents.

-

Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Immunology. Retrieved January 29, 2026, from [Link]

-

Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. Retrieved January 29, 2026, from [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2013). European Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Research Square. Retrieved January 29, 2026, from [Link]

-

An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 29, 2026, from [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). Molecules. Retrieved January 29, 2026, from [Link]

-

Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

- 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. (2019). Google Patents.

-

U.S. Patent No. 8829195. (2021). Regulations.gov. Retrieved January 29, 2026, from [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals. Retrieved January 29, 2026, from [Link]

-

Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. (2023). European Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. (2016). European Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

Design and synthesis of 6-(6-D-ribitylamino-2,4-dihydroxypyrimidin-5-yl)-1-hexyl phosphonic acid, a potent inhibitor of lumazine synthase. (1995). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

-

Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (2023). Molecules. Retrieved January 29, 2026, from [Link]

-

Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. (2023). Molecules. Retrieved January 29, 2026, from [Link]

-

A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. (2008). Chemical Communications. Retrieved January 29, 2026, from [Link]

- (12) United States Patent (10) Patent No.: US 6,699,871 B2. (2004). Google Patents.

Sources

- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6699871B2 - Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]

- 4. US8673927B2 - Uses of DPP-IV inhibitors - Google Patents [patents.google.com]

Application Note: Quantitative Analysis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride, a key intermediate in pharmaceutical research and development. We present detailed protocols for two robust analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for purity and assay determination, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for bioanalytical applications. The guide emphasizes the scientific rationale behind methodological choices and includes protocols for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride (Molecular Formula: C₇H₁₂Cl₂N₂O, Molecular Weight: 211.09 g/mol ) is a chiral building block whose precise quantification is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1] Accurate measurement of its concentration is fundamental for release testing of raw materials, monitoring chemical synthesis, assessing stability, and conducting pharmacokinetic studies.

The presence of a primary amine, a hydroxyl group, and a pyridine ring imparts a distinct polarity and chemical reactivity to the molecule.[2] This necessitates the development of specific and validated analytical methods that can reliably quantify the target analyte in the presence of starting materials, intermediates, degradation products, and complex biological matrices. This application note serves as a practical guide for researchers and quality control analysts to establish such methods.

Recommended Analytical Methodologies

The choice of an analytical method is dictated by its intended purpose. For routine quality control (e.g., assay and purity), HPLC-UV offers a balance of performance, cost-effectiveness, and accessibility. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the gold standard.[3][4]

Stability-Indicating HPLC-UV Method

This method is designed for the accurate quantification of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride and the separation of its potential degradation products, making it a "stability-indicating" assay. The methodology relies on reversed-phase chromatography, which is an excellent starting point for separating moderately polar compounds.[3] The pyridine moiety contains a chromophore, allowing for direct UV detection without derivatization, simplifying the workflow.

Caption: High-level workflow for HPLC-UV quantification.

1. Reagents and Materials:

-

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride reference standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ammonium Acetate, analytical grade

-

Acetic Acid, glacial

-

Deionized water (≥18.2 MΩ·cm)

-